Cas no 1306606-10-9 (2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide)

2-Chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide is a chloroacetamide derivative with potential applications in organic synthesis and pharmaceutical intermediate development. Its structure features a chloroacetyl group linked to a benzylamine moiety substituted with an isopropoxymethyl group, offering versatility in further functionalization. The compound’s chloroacetamide core is reactive toward nucleophilic substitution, enabling its use in the synthesis of more complex molecules. The isopropoxymethyl side chain may enhance solubility and influence steric properties, making it useful in tailored chemical reactions. This compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for reproducible results in research and industrial applications.
2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide structure
1306606-10-9 structure
Product Name:2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide
CAS No:1306606-10-9
MF:C13H18ClNO2
MW:255.740522861481
CID:5571851
Update Time:2025-10-11

2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
    • Acetamide, 2-chloro-N-[[2-[(1-methylethoxy)methyl]phenyl]methyl]-
    • 2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide
    • Inchi: 1S/C13H18ClNO2/c1-10(2)17-9-12-6-4-3-5-11(12)8-15-13(16)7-14/h3-6,10H,7-9H2,1-2H3,(H,15,16)
    • InChI Key: KCCSFKMWQISPMH-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC=C1COC(C)C)(=O)CCl

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 40-42 °CEnamineEN300-47203
  • Boiling Point: 405.5±40.0 °C at 760 mmHg
  • Flash Point: 199.0±27.3 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C
  • pka: 13.49±0.46(Predicted)

2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide Security Information

2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C372980-25mg
2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
1306606-10-9
25mg
$ 70.00 2022-06-01
TRC
C372980-50mg
2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
1306606-10-9
50mg
$ 95.00 2022-06-01
TRC
C372980-250mg
2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
1306606-10-9
250mg
$ 365.00 2022-06-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1320602-50mg
2-Chloro-n-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
1306606-10-9 95%
50mg
¥2539.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1320602-100mg
2-Chloro-n-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
1306606-10-9 95%
100mg
¥3556.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1320602-250mg
2-Chloro-n-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
1306606-10-9 95%
250mg
¥5832.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1320602-500mg
2-Chloro-n-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
1306606-10-9 95%
500mg
¥8786.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1320602-1g
2-Chloro-n-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
1306606-10-9 95%
1g
¥12355.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1320602-2.5g
2-Chloro-n-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
1306606-10-9 95%
2.5g
¥24195.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1320602-5g
2-Chloro-n-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
1306606-10-9 95%
5g
¥35802.00 2024-08-09

Additional information on 2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide

Introduction to 2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide (CAS No. 1306606-10-9)

2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide, identified by its CAS number 1306606-10-9, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit potential biological activities, making it a subject of extensive study in drug discovery and development.

The molecular structure of 2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide is characterized by a chlorinated benzene ring linked to an acetamide moiety, with an N-substituent that incorporates a propyl ether side chain. This unique arrangement of functional groups suggests that the compound may interact with biological targets in multiple ways, potentially making it a versatile tool for therapeutic applications.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The presence of both chloro and ether functionalities in 2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide makes it an attractive candidate for further investigation. These functional groups are known to participate in hydrogen bonding and hydrophobic interactions, which are crucial for the binding affinity of drug candidates to their target proteins.

One of the most compelling aspects of this compound is its potential as a scaffold for the development of novel therapeutic agents. The combination of a chloro group and an acetamide moiety has been observed to enhance the bioavailability and metabolic stability of drug molecules. Additionally, the propyl ether side chain can provide additional conformational flexibility, allowing the molecule to adopt multiple binding orientations within a biological target.

Recent studies have begun to explore the pharmacological properties of derivatives similar to 2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide. For instance, researchers have investigated analogs with modified substitution patterns on the benzene ring, aiming to optimize their binding affinity and selectivity. These studies have highlighted the importance of fine-tuning the molecular structure to achieve desired pharmacological outcomes.

The synthesis of 2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chlorination step is particularly critical, as it introduces the electron-withdrawing effect that can influence the compound's reactivity and interactions with biological targets. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently.

In terms of biological activity, preliminary in vitro studies suggest that derivatives of 2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide may exhibit properties relevant to neurological disorders, cancer therapy, and inflammatory conditions. The ability of these compounds to modulate key signaling pathways has prompted researchers to explore their potential as lead compounds for drug development. Further investigations are ongoing to elucidate their exact mechanisms of action and therapeutic potential.

The use of computational methods has also played a significant role in understanding the behavior of 2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide. Molecular docking simulations have been employed to predict how this compound might interact with various biological targets, providing valuable insights into its binding affinity and selectivity. These computational approaches complement experimental studies by allowing researchers to rapidly screen large libraries of compounds for potential hits.

The development of novel pharmaceutical agents often involves a multidisciplinary approach, integrating expertise from organic chemistry, medicinal chemistry, pharmacology, and bioinformatics. The case of 2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide exemplifies this collaborative effort. By combining experimental data with computational predictions, researchers can accelerate the discovery process and identify promising candidates for further development.

In conclusion, 2-chloro-N-({2-(propan-2-yloxy)methylphenyl}methyl)acetamide represents an intriguing compound with significant potential in pharmaceutical research. Its unique molecular structure and functional groups make it a valuable scaffold for developing new therapeutic agents. As research continues to uncover its pharmacological properties and mechanisms of action, this compound is likely to play an important role in future drug discovery efforts.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent